Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Description
The compound Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate (hereafter referred to as the target compound) is a heterocyclic benzoate ester derivative featuring a triazole core linked to a dimethylpyrimidine moiety via a thioether bridge. Key structural elements include:
- Amide-linked thioacetyl group: Enhances hydrogen-bonding capacity and molecular rigidity.
- 4-Methyl-1,2,4-triazole: A nitrogen-rich heterocycle that may participate in metal coordination or enzyme inhibition.
- 4,6-Dimethylpyrimidin-2-yl substituent: A planar aromatic system that could facilitate π-π stacking interactions.
This compound’s synthesis likely involves click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally related molecules .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S2/c1-5-30-19(29)15-6-8-16(9-7-15)24-18(28)12-32-21-26-25-17(27(21)4)11-31-20-22-13(2)10-14(3)23-20/h6-10H,5,11-12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDRHVSFUTZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Ethyl group : Contributing to lipophilicity.
- Triazole ring : Known for its biological significance in medicinal chemistry.
- Pyrimidine derivative : Implicated in various biological processes.
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess potent activity against various bacterial strains. In vitro studies have demonstrated that this compound exhibits:
- Inhibition of Gram-positive and Gram-negative bacteria : The compound has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may:
- Reduce inflammation markers : In animal models, it has been suggested that the compound can significantly lower edema and other inflammatory responses .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism and inflammatory pathways.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial cell membranes effectively.
Study 1: Antibacterial Efficacy
A study conducted on various synthesized pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity. This compound was tested alongside standard antibiotics and showed comparable or superior efficacy against resistant strains .
Study 2: Anti-inflammatory Effects
In a murine model of inflammation induced by carrageenan, the compound was administered and resulted in a notable reduction in paw edema compared to control groups. The results indicated a potential for development into therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs and their differentiating features:
Physicochemical and Pharmacokinetic Properties
- The dimethylpyrimidine group increases lipophilicity compared to the hydroxypropyl-substituted analog in .
Solubility and Metabolic Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
